3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester
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Overview
Description
3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester is a spirocyclic compound characterized by a unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of radical chemistry, where hydrogen atom transfer (HAT) processes are initiated by radicals such as C-, N-, or O-centered radicals . These processes are effective for the selective functionalization of unactivated C(sp3)–H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents and nucleophiles are used to achieve substitution reactions under controlled temperatures and solvents.
Major Products
Scientific Research Applications
3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets through its reactive functional groups. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involving radical intermediates are also significant in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane-7-carboxylic acid, 6-oxo-, methyl ester: Similar in structure but with different functional groups.
3-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: Contains an additional nitrogen atom in the spirocyclic structure.
Uniqueness
3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester is unique due to its specific oxo and ester functional groups, which confer distinct reactivity and stability compared to other spirocyclic compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
1404311-96-1 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 3-oxospiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-7-9(12)11(8)5-3-2-4-6-11/h8H,2-7H2,1H3 |
InChI Key |
CMTGCVQRDAVKFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C12CCCCC2 |
Origin of Product |
United States |
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